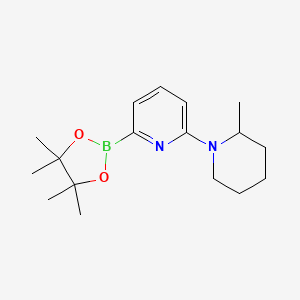

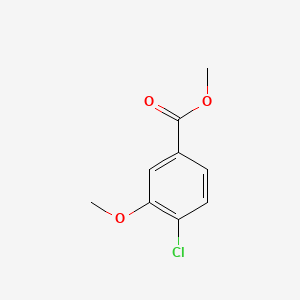

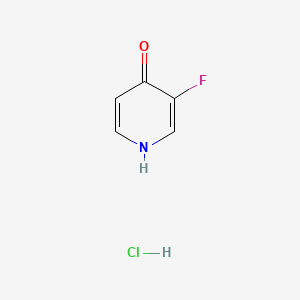

![molecular formula C13H8F2O2 B596909 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 164164-26-5](/img/structure/B596909.png)

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Overview

Description

4,4’-Difluorobiphenyl is a fluorinated building block with the molecular formula FC6H4C6H4F. It has a molecular weight of 190.19 . It appears as crystals .

Molecular Structure Analysis

The molecular structure of 4,4’-Difluorobiphenyl consists of two benzene rings connected by a single bond, with each benzene ring having a fluorine atom at the 4-position .Physical And Chemical Properties Analysis

4,4’-Difluorobiphenyl has a boiling point of 254-255 °C and a melting point of 88-91 °C .Scientific Research Applications

Environmental Impact and Degradation

Research has extensively investigated the environmental fate and degradation pathways of polyfluoroalkyl and perfluoroalkyl substances (PFAS), including compounds structurally related to 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Studies highlight the microbial degradation of these chemicals, shedding light on their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) in the environment. The persistence and ubiquity of these degradation products raise concerns due to their toxic profiles, necessitating thorough environmental monitoring and ecotoxicological assessments (Liu & Avendaño, 2013).

Solvent Applications and Extraction Techniques

Advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids have been reviewed, focusing on organic solvents and supercritical fluids. The efficiency of different solvents in extracting carboxylic acids from aqueous streams, such as acetic, propionic, succinic, and citric acid, has been compared. Supercritical CO2, in particular, is highlighted for its environmental benefits and efficiency in the reactive extraction of carboxylic acids, presenting a competitive alternative to traditional separation methods (Djas & Henczka, 2018).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition of biocatalysts by carboxylic acids has been explored, with a focus on the effects of such compounds on microbes like Escherichia coli and Saccharomyces cerevisiae. The study discusses how carboxylic acids, including derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, can damage cell membranes and decrease microbial internal pH, impacting microbial tolerance and potentially offering insights into engineering more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Novel Applications in Organic Electronics

Derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid have been utilized in the development of organic light-emitting diodes (OLEDs), specifically focusing on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform. These materials have shown promise as active materials in OLEDs, with potential applications extending from sensors to photovoltaics. The review discusses structural design, synthesis, and the application of BODIPY-based materials in OLEDs, highlighting their efficiency as metal-free infrared emitters (Squeo & Pasini, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of the compound “4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” are currently unknown

Biochemical Pathways

The biochemical pathways affected by “4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” are currently unknown . Understanding the compound’s impact on biochemical pathways and their downstream effects requires further investigation.

properties

IUPAC Name |

2-fluoro-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOLNTPEYOGOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673367 | |

| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

164164-26-5 | |

| Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

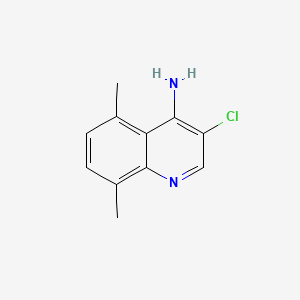

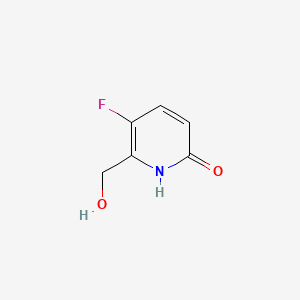

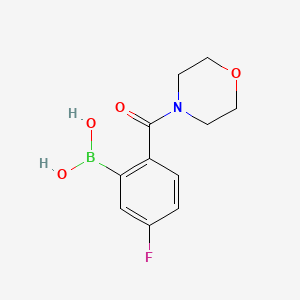

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)